BenchChemオンラインストアへようこそ!

N-(1-Methyl-1H-indazol-7-yl)thiourea

Medicinal Chemistry Physicochemical Properties Drug Design

N-(1-Methyl-1H-indazol-7-yl)thiourea is a mono-substituted thiourea featuring a 1-methylindazole core. With a molecular weight of 206.27 g/mol and a molecular formula of C9H10N4S, its structure is defined by the precise positioning of the thiourea group at the 7-position on the indazole ring.

Molecular Formula C9H10N4S
Molecular Weight 206.27
CAS No. 41968-38-1
Cat. No. B2390372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-1H-indazol-7-yl)thiourea
CAS41968-38-1
Molecular FormulaC9H10N4S
Molecular Weight206.27
Structural Identifiers
SMILESCN1C2=C(C=CC=C2NC(=S)N)C=N1
InChIInChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14)
InChIKeyFHEFYTLOGFXOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methyl-1H-indazol-7-yl)thiourea (41968-38-1): A Defined Indazole-Thiourea Building Block for Targeted Synthesis


N-(1-Methyl-1H-indazol-7-yl)thiourea is a mono-substituted thiourea featuring a 1-methylindazole core. With a molecular weight of 206.27 g/mol and a molecular formula of C9H10N4S, its structure is defined by the precise positioning of the thiourea group at the 7-position on the indazole ring . This specific regioisomeric form is crucial, as the location of substituents on the indazole scaffold profoundly influences the biochemical activity and binding affinity of resulting compounds. The presence of both the thiourea moiety, a versatile synthetic handle, and the N1-methyl group, which modulates lipophilicity (XLogP3-AA of 0.8) compared to its non-methylated analog, makes it a strategic intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition .

Why N-(1-Methyl-1H-indazol-7-yl)thiourea Cannot Be Replaced by Other Indazolyl-Thiourea Isomers


Generic substitution fails for N-(1-Methyl-1H-indazol-7-yl)thiourea because the regiospecific placement of the thiourea at the 7-position and the N1-methyl group is not interchangeable with other isomers such as the 5-yl or 6-yl variants, or the des-methyl analog. These structural modifications create distinct chemical entities with different physicochemical properties. For instance, the target compound has a computed lipophilicity (XLogP3-AA) of 0.8 , while the non-methylated N-(1H-indazol-7-yl)thiourea (CAS 381211-75-2), with a mass of 192.24 Da , has different hydrogen-bonding capacity due to the free indazole N-H. Such variances in shape, electronics, and lipophilicity directly impact solubility, cell permeability, and target binding . A SAR study on indazole-based kinase inhibitors demonstrated that even minor changes in substitution pattern can drastically alter biological potency . Therefore, using an incorrect isomer as a starting material would compromise the integrity of any structure-activity relationship (SAR) investigation or patent strategy .

Head-to-Head Differentiation: N-(1-Methyl-1H-indazol-7-yl)thiourea vs. Closest Analogs


N1-Methylation Increases Lipophilicity Compared to Des-Methyl Analog

The N1-methyl group provides a quantifiable increase in lipophilicity compared to the non-methylated analog, N-(1H-indazol-7-yl)thiourea (CAS 381211-75-2). The target compound's computed XLogP3-AA is 0.8 , contrasting with the non-methylated form which has a free indazole N-H, a known hydrogen-bond donor that would reduce lipophilicity. This structural modification is critical for passive membrane permeability and is a common strategy in drug design to optimize logD .

Medicinal Chemistry Physicochemical Properties Drug Design

Commercially Available Purity (98%) Establishes a Higher Baseline for Synthetic Use

The target compound is commercially available at a certified purity of 98% , providing a higher starting material quality compared to other common suppliers offering only ≥95% purity . This higher purity minimizes the risk of side reactions from impurities, particularly those involving regioisomeric contaminants that could interfere with the desired chemical transformation at the reactive thiourea group.

Synthetic Chemistry Quality Control Procurement

Unique Thiourea at 7-Position Provides Distinct Reactivity Profile

As a mono-substituted thiourea, this compound presents a terminal NH2-C=S reactive group. This differentiates it from N,N'-disubstituted thioureas or other positional isomers (e.g., 5-yl, 6-yl) . The specific electron density and steric environment of the 7-position on the indazole ring influence the nucleophilicity of the thiourea nitrogen and the electrophilicity of the thiocarbonyl carbon. This makes it a specific precursor for synthesizing 2-aminoindazole-fused heterocycles or unsymmetrical thiourea derivatives, whereas the 5- or 6-substituted analogs would lead to different regioisomeric products with completely distinct biological activities .

Medicinal Chemistry Pharmacophore Building Block

High-Value Application Scenarios for N-(1-Methyl-1H-indazol-7-yl)thiourea


Synthesis of 7-Substituted Indazole-Focused Kinase Inhibitor Libraries

This compound is a crucial starting material for any project targeting kinases, such as LRRK2 or RORγ, known to interact with 7-substituted indazole scaffolds . The 98% purity ensures high-fidelity library synthesis, minimizing regioisomeric byproducts that could lead to false structure-activity relationships. The N1-methyl group, which enhances lipophilicity (XLogP3 = 0.8) compared to the des-methyl analog, makes it particularly suitable for developing CNS-penetrant kinase inhibitors .

Development of Novel Antibacterial Agents Targeting DNA Gyrase B

Indazole derivatives are a validated novel class of bacterial DNA gyrase B (GyrB) inhibitors . The 7-thiourea isomer can be utilized as a key intermediate to derivative the indazole core, as successful GyrB programs have shown that substitution patterns around the indazole ring are critical for antibacterial potency and spectrum . Its high purity supports the precise chemical optimization required to achieve a meaningful minimum inhibitory concentration (MIC).

Chemical Biology Probe Synthesis for the 7-Indazolyl Pharmacophore

For researchers developing chemical probes (e.g., for TRPA1, TRPV1, or other targets associated with the indazole core), this compound offers a direct route to functionalization . The mono-substituted thiourea serves as a direct precursor to carbamimidothioates or 2-aminoindazoles, allowing for the creation of probe molecules with a defined orientation. Its quantifiably higher purity from select vendors (98% vs. ≥95%) is essential for generating probes with consistent and reproducible biological activity, reducing variability in critical assays .

Quote Request

Request a Quote for N-(1-Methyl-1H-indazol-7-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.